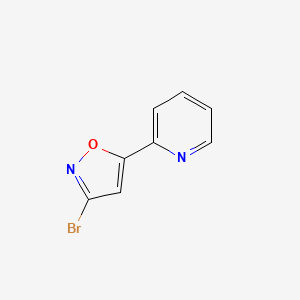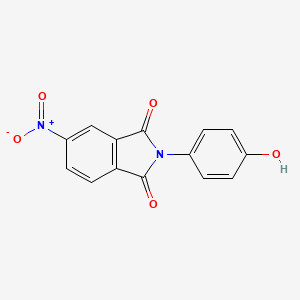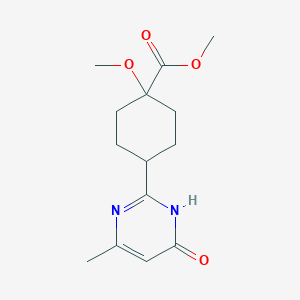
2-Cyclopropoxy-3,5-difluorobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciclopropoxil-3,5-difluorobencilamina es un compuesto orgánico con la fórmula molecular C10H11F2NO. Se caracteriza por la presencia de un grupo ciclopropoxilo y dos átomos de flúor unidos a un esqueleto de bencilamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Ciclopropoxil-3,5-difluorobencilamina típicamente involucra la reacción de 3,5-difluorobencilamina con alcohol cíclico-propílico bajo condiciones específicas. La reacción es a menudo catalizada por una base como el hidruro de sodio o el carbonato de potasio para facilitar la formación del grupo ciclopropoxilo.
Métodos de Producción Industrial: En un entorno industrial, la producción de 2-Ciclopropoxil-3,5-difluorobencilamina puede implicar reacciones de lote a gran escala utilizando reactivos y condiciones similares a los de la síntesis de laboratorio. El proceso está optimizado para el rendimiento y la pureza, y a menudo implica pasos de purificación como la recristalización o la cromatografía.
Tipos de Reacciones:
Oxidación: 2-Ciclopropoxil-3,5-difluorobencilamina puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de flúor pueden ser reemplazados por otros nucleófilos bajo condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o haluros.
Productos Principales: Los productos principales de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción típicamente produce alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-Ciclopropoxil-3,5-difluorobencilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Ciclopropoxil-3,5-difluorobencilamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo ciclopropoxilo y los átomos de flúor juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede modular vías bioquímicas al inhibir o activar enzimas específicas, lo que lleva a varios efectos biológicos.
Compuestos Similares:
3,5-Difluorobencilamina: Carece del grupo ciclopropoxilo, lo que da como resultado diferentes propiedades químicas y biológicas.
Ciclopropilamina: Contiene el grupo ciclopropilo pero carece de los átomos de flúor, lo que lleva a una reactividad y aplicaciones distintas.
Unicidad: 2-Ciclopropoxil-3,5-difluorobencilamina es única debido a la combinación del grupo ciclopropoxilo y los átomos de flúor, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Comparación Con Compuestos Similares
3,5-Difluorobenzylamine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorine atoms, leading to distinct reactivity and applications.
Uniqueness: 2-Cyclopropoxy-3,5-difluorobenzylamine is unique due to the combination of the cyclopropoxy group and fluorine atoms, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
(2-cyclopropyloxy-3,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-6(5-13)10(9(12)4-7)14-8-1-2-8/h3-4,8H,1-2,5,13H2 |
Clave InChI |
CFLRORUBQMMPLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=C2F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
